3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-17-9(14)16/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOVWYOLBGYLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted reactions. These methods aim to enhance yield, reduce reaction times, and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidine ring undergoes oxidation at the sulfur atom. Key findings include:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| m-Chloroperbenzoic acid | Tetrahydrofuran (THF), RT, 6–12 hr | Sulfoxide or sulfone derivatives | Synthesis of oxidized analogs for drug discovery |
| Hydrogen peroxide | Acidic or neutral aqueous medium | Sulfoxide derivatives | Intermediate for spirocyclic compounds |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The trifluoromethyl group enhances electron withdrawal, stabilizing intermediates.
Reduction Reactions
The carbonyl groups and aromatic system participate in reductions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous ether, reflux | Thiazolidine-2,4-diol derivatives | Precursors for modified heterocycles |
| H₂/Pd-C | Ethanol, 50–70°C, 3–5 atm | Partially saturated quinoline moieties | Bioactive compound synthesis |
Key Observation : Selective reduction of the thiazolidine carbonyls is challenging; over-reduction may lead to ring-opening products.
Substitution Reactions
The trifluoromethylphenyl group directs electrophilic substitution, while the thiazolidine nitrogen enables nucleophilic attacks:
Electrophilic Aromatic Substitution
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| Bromine (Br₂) | DCM, 0°C, catalytic FeBr₃ | Para to CF₃ | 3-(3-Trifluoromethyl-4-bromophenyl) derivatives |
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hr | Meta to CF₃ | Nitro-substituted analogs |
Nucleophilic Substitution
| Reagent | Conditions | Product |
|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C, 8–12 hr | N-Alkylated thiazolidine derivatives |
| Acyl chlorides (R-COCl) | Pyridine, RT, 4–6 hr | N-Acylated products |
Note : Alkylation at the thiazolidine nitrogen enhances solubility and bioactivity, as seen in acridine hybrids .
Condensation Reactions
Knoevenagel condensation is widely used to extend conjugation:
Stereoselectivity : Reactions favor the (Z)-isomer due to steric and electronic effects .
Multicomponent Reactions
The compound participates in one-pot syntheses for complex architectures:
Advantage : These reactions improve synthetic efficiency for drug discovery pipelines .
Stability and Reactivity Trends
-
pH Sensitivity : The thiazolidine ring hydrolyzes under strongly acidic or basic conditions, forming mercaptoacetamide derivatives.
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in substitutions, while toluene optimizes condensations .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Agents :
3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione has been investigated as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing Type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release. Studies have shown that derivatives of this compound display significant inhibitory activity against DPP-4, suggesting its potential as a therapeutic agent for diabetes management .
Antimicrobial Activity :
Research indicates that thiazolidine derivatives exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the efficacy of these compounds against various pathogens. In vitro studies have demonstrated that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Agricultural Applications
Pesticide Development :
The compound's structure has been utilized in the synthesis of novel pesticides. Its ability to interact with biological systems allows it to be effective against pests while minimizing environmental impact. The trifluoromethyl group is particularly beneficial in enhancing the stability and efficacy of pesticide formulations .
Materials Science
Polymer Chemistry :
Research into the incorporation of thiazolidine derivatives into polymer matrices has shown promising results. These compounds can be used as additives to improve mechanical properties or as functional groups to impart specific characteristics to polymers. Their unique chemical structure allows for modifications that can tailor polymer properties for specific applications .
Case Study 1: DPP-4 Inhibition
A study published in ResearchGate explored a series of thiazolidine derivatives, including 3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione. The research highlighted the compound's effectiveness in reducing blood glucose levels in diabetic models, demonstrating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various thiazolidine derivatives were tested against multiple bacterial strains. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination can improve biological activity .
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Thiazolidine-2,4-dione Derivatives
The thiazolidine-2,4-dione scaffold allows extensive structural modifications. Key analogs and their substituents are compared below:
Structural Insights :
- Thioxo Analogs : Replacement of a dione oxygen with sulfur (e.g., 2-thioxo) alters electronic properties and hydrogen-bonding capacity .
Metabolic Regulation
- TZD18 : Demonstrates lipid-lowering effects in dogs, reducing cholesterol synergistically with simvastatin .
Enzyme Inhibition
- SMI-4a : Inhibits CDGSH iron-sulfur domain-containing protein 1 (IC₅₀ = 6940.0 nM; Kᵢ = 297.0 nM), attributed to its C5 benzylidene substituent .
Antioxidant Activity
Discussion of Structure-Activity Relationships (SAR)
- C3 Substitution: The 3-(trifluoromethyl)phenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs .
- C5 Substitution : Benzylidene groups (e.g., SMI-4a) enhance enzyme inhibition via extended conjugation, whereas bulky substituents (e.g., TZD18) favor lipid metabolism modulation .
- Thioxo vs.
Biological Activity
3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazolidine-2,4-dione class, which has been widely studied for various therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a promising candidate for further research.
Chemical Structure and Properties
The molecular formula of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione is . The structural features include:
- Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen.
- Trifluoromethyl Group : Enhances lipophilicity and may influence biological interactions.
Antitumor Activity
Research indicates that thiazolidine derivatives exhibit significant antitumor properties. Compounds similar to 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione have shown promising results against various cancer cell lines.
- Case Study : A study demonstrated that thiazolidinone derivatives exhibited IC50 values ranging from 1.15 to 7.4 µM against MCF7 breast cancer cells, indicating strong antiproliferative activity compared to standard drugs like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione | TBD | TBD |
| Cisplatin | 7.4 | MCF7 |
| Nitro Group Derivative | 1.15 | MCF7 |
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial effects. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.
- Research Findings : Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported that thiazolidinone derivatives inhibited Mur ligases, essential for bacterial cell wall integrity .
| Compound | Activity Type | Target |
|---|---|---|
| 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione | Antimicrobial | Various Bacteria |
| Other Thiazolidinones | Antimicrobial | Mur ligases |
Antioxidant Activity
The antioxidant potential of thiazolidinones is attributed to their ability to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress.
- Mechanism : The thiazolidine structure contributes to electron donation capabilities, enhancing the compound's ability to neutralize free radicals .
Structure-Activity Relationship (SAR)
The biological activity of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione can be influenced by various substituents on the thiazolidine ring:
Q & A
Q. What synthetic routes are recommended for 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?
A common approach involves cyclocondensation reactions between substituted phenyl precursors and thiazolidine-2,4-dione derivatives. For example, tetrahydrofuran (THF) is often used as a solvent, with triethylamine (Et₃N) as a base to deprotonate intermediates and facilitate nucleophilic substitution . Column chromatography is critical for purification, and yield optimization may involve adjusting reaction time (e.g., 72 hours for complete conversion) and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction progression . For trifluoromethyl-containing analogs, fluorinated reagents (e.g., trifluoroacetic anhydride) or metal-catalyzed cross-coupling (e.g., Pd-mediated reactions) may enhance efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for verifying substituent positions and fluorine environments. For instance, ¹⁹F NMR can confirm the presence of the trifluoromethyl group via a characteristic singlet at ~-60 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides unambiguous structural confirmation. A related compound, 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, was structurally resolved using X-ray diffraction, highlighting the importance of single-crystal growth for thiazolidine derivatives .
Q. What safety protocols are critical for handling this compound in the laboratory?
Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Operations should occur in a fume hood to minimize inhalation risks . Avoid contact with oxidizers, as fluorinated compounds may release toxic gases (e.g., HF) under decomposition. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Storage requires airtight containers in cool, dry conditions, segregated from incompatible substances .
Advanced Research Questions
Q. How can computational models predict the environmental fate of 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione?
Environmental persistence can be assessed using quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and partition coefficients (e.g., logP for lipophilicity). Experimental studies on abiotic hydrolysis (pH-dependent stability) and photodegradation under UV light can validate computational predictions . For ecotoxicology, bioassays with model organisms (e.g., Daphnia magna) evaluate acute toxicity, while molecular docking studies predict interactions with biological targets (e.g., enzyme inhibition) .
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
Contradictory results may arise from assay-specific conditions (e.g., cell line variability, solvent effects). To address this:
- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity .
- Validate solubility and stability in assay media via HPLC or LC-MS .
- Perform dose-response curves to identify non-linear effects.
For example, antiviral activity discrepancies might require comparative studies with standardized positive controls (e.g., remdesivir for coronaviruses) .
Q. What strategies enable mechanistic studies of this compound’s interaction with biological targets?
Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics, while surface plasmon resonance (SPR) measures real-time interaction kinetics . Molecular dynamics simulations can model ligand-receptor interactions, focusing on the trifluoromethyl group’s role in hydrophobic binding. For enzyme targets (e.g., kinases), crystallography of co-crystallized complexes provides atomic-level insights .
Q. How can synthetic byproducts or impurities be systematically identified and quantified?
Liquid chromatography-mass spectrometry (LC-MS) coupled with tandem MS (LC-MS/MS) detects trace impurities. Nuclear Overhauser effect (NOE) NMR experiments differentiate regioisomers. For example, impurities in thiazolidine-2,4-dione derivatives often arise from incomplete cyclization or side reactions with trifluoromethyl precursors, requiring gradient elution during purification .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in this compound class?
A split-plot factorial design allows simultaneous variation of substituents (e.g., trifluoromethyl position) and core modifications (e.g., thiazolidine vs. oxazolidine). Dose-response matrices (e.g., IC₅₀ determination across 8–12 concentrations) enhance SAR resolution. For advanced analogs, 3D-QSAR models (e.g., CoMFA) correlate steric/electronic properties with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
